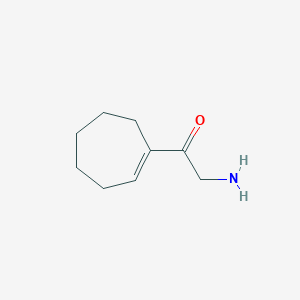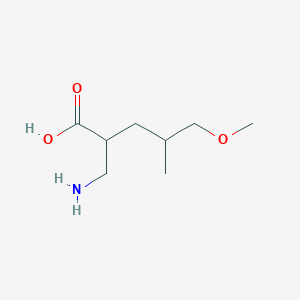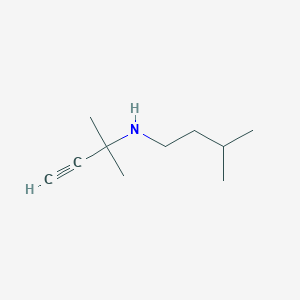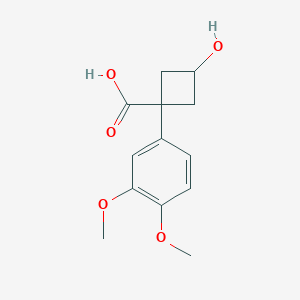
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is a versatile chemical compound with the molecular formula C₁₃H₂₂O₄ and a molecular weight of 242.31 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an acetyl group, and a dimethyl-substituted heptanoate backbone. It is widely used in various research and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate can be synthesized through several synthetic routes. One common method involves the Claisen condensation reaction between ethyl acetate and acetylacetone in the presence of a strong base such as sodium ethoxide. The reaction proceeds under reflux conditions, typically at temperatures around 60-70°C, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization techniques to achieve high purity levels suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Applied in the production of specialty chemicals, polymers, and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation to form bioactive intermediates. These intermediates can then interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Similar in structure but lacks the dimethyl substitution on the heptanoate backbone.
Methyl acetoacetate: Similar ester group but with a methyl instead of an ethyl group.
Acetylacetone: Contains the acetyl group but lacks the ester functionality.
Uniqueness
Ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate is unique due to its combination of functional groups, which confer distinct reactivity and stability. The presence of both the acetyl and ethyl ester groups allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H22O4 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
ethyl 2-acetyl-6,6-dimethyl-4-oxoheptanoate |
InChI |
InChI=1S/C13H22O4/c1-6-17-12(16)11(9(2)14)7-10(15)8-13(3,4)5/h11H,6-8H2,1-5H3 |
Clé InChI |
MAEPMGGGLPPEOV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)CC(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![2-Chloro-6-[cyclopropyl(methyl)amino]pyridine-4-carbonitrile](/img/structure/B13203642.png)



![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)




